N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, also known as DT-13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 is a synthetic compound that has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Antitumor Activities
Research has shown the synthesis of compounds bearing structural similarities to the specified chemical, focusing on their potential antitumor activities. For instance, a study detailed the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing considerable anticancer activity against specific cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Role in Protecting Groups and Chemical Synthesis
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of certain derivatives, demonstrating its significance in chemical synthesis processes. This application was highlighted in the protection and deprotection steps of synthetic pathways (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Discovery from Marine Actinobacteria
Compounds related to the specified acetamide have been isolated from marine actinobacteria, indicating their role in the production of bioactive metabolites. These findings suggest potential applications in drug discovery and the development of new therapeutics (M. P. Sobolevskaya et al., 2007).
Antimicrobial and Antioxidant Activities
Further studies involve the synthesis and evaluation of related acetamide derivatives for antimicrobial and antioxidant activities. This research contributes to the understanding of the compound's potential in treating infections and oxidative stress-related conditions (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Inhibition of Kinase Activity and Potential Therapeutic Applications
Investigations into the synthesis of compounds with structural similarities have explored their role in inhibiting kinase activity, presenting potential therapeutic applications in treating diseases related to kinase dysregulation (Asal Fallah-Tafti et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]-4-thiophen-3-ylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(26)24-18-6-5-16(17-8-9-30-13-17)11-19(18)25-22(27)23-12-15-4-7-20(28-2)21(10-15)29-3/h4-11,13H,12H2,1-3H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEWKMXBTJACSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.